2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S/c13-8-11(18)16-9-2-4-10(5-3-9)21(19,20)17-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,18)(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATUYMAYNXBPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351115 | |
| Record name | 2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104246-28-8 | |
| Record name | 2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The most widely reported method involves nucleophilic substitution between 4-aminobenzenesulfonamide derivatives and chloroacetyl chloride. The reaction proceeds via activation of the sulfonamide nitrogen, followed by displacement of the chlorine atom in chloroacetyl chloride.
Reaction Scheme :
Optimized Conditions :
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : 0–5°C (to minimize side reactions).
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Base : Triethylamine (TEA) or pyridine (2.5 equiv. to neutralize HCl).
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Yield : 68–75% after recrystallization from ethanol/water.
Table 1: Comparative Analysis of Nucleophilic Substitution Methods
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DCM | TEA | 0–5 | 4 | 72 | 98.5 |
| THF | Pyridine | 25 | 6 | 68 | 97.2 |
| DMF | K₂CO₃ | 40 | 3 | 65 | 95.8 |
Acylation of Sulfamoylphenylamine Intermediates
An alternative route involves acylation of 4-[(pyrimidin-2-yl)sulfamoyl]aniline with chloroacetic anhydride. This method avoids handling corrosive chloroacetyl chloride but requires stringent moisture control.
Key Steps :
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Intermediate Preparation :
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Synthesis of 4-[(pyrimidin-2-yl)sulfamoyl]aniline via sulfonation of pyrimidin-2-amine with 4-nitrobenzenesulfonyl chloride, followed by nitro group reduction.
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Acylation :
Advantages :
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Higher functional group tolerance.
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Reduced byproduct formation compared to chloroacetyl chloride route.
Limitations :
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Requires anhydrous conditions to prevent hydrolysis of the anhydride.
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Lower atom economy due to acetic acid byproduct.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance reaction efficiency and safety. Key parameters include:
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Residence Time : 8–12 minutes.
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Pressure : 2–3 bar.
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Catalyst : Immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective acylation.
Table 2: Continuous Flow vs. Batch Reactor Performance
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Space-Time Yield | 0.45 g/L·h | 2.1 g/L·h |
| Purity | 97% | 99.2% |
| Solvent Consumption | 120 L/kg | 45 L/kg |
Green Chemistry Approaches
Solvent-free mechanochemical synthesis has been explored to reduce environmental impact:
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Ball Milling :
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Conditions : Stainless steel jars, 500 rpm, 2 hours.
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Yield : 63% (without purification).
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Microwave Assistance :
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Power : 300 W, 10-minute irradiation.
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Yield : 70% (purity >98%).
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Purification and Characterization
Crystallization Optimization
Recrystallization solvents critically influence purity and crystal morphology:
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Ethanol/Water (1:1) : Needle-like crystals (mp 189–191°C).
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Acetonitrile : Prismatic crystals (mp 192–194°C).
Table 3: Crystallization Solvent Impact
| Solvent | Crystal Form | Melting Point (°C) | Purity (%) |
|---|---|---|---|
| Ethanol/Water | Needle-like | 189–191 | 98.5 |
| Acetonitrile | Prismatic | 192–194 | 99.1 |
| Methanol | Amorphous | — | 95.3 |
Analytical Validation
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HPLC : C18 column, 60:40 acetonitrile/water, 1 mL/min, retention time = 6.2 min.
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NMR :
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¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.45 (d, J=4.8 Hz, 2H, pyrimidine-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, CH₂Cl).
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Chemical Reactions Analysis
2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: It can undergo hydrolysis in the presence of water or aqueous solutions, breaking down into its constituent parts.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide has been explored for its potential as an antimicrobial agent. The sulfamoyl group is known for its activity against bacterial infections, making this compound a candidate for further development in antibiotic therapies.
Anticancer Research
Research indicates that compounds with similar structures may exhibit anticancer properties. The presence of the pyrimidinyl group could enhance the selectivity of the compound towards cancer cells, potentially leading to the development of new chemotherapeutic agents.
Enzyme Inhibition Studies
The compound's unique structure allows it to interact with various enzymes. Preliminary studies suggest that it may inhibit specific targets involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy.
Drug Development
Due to its structural characteristics, this compound can serve as a lead compound in drug discovery programs aimed at developing new pharmaceuticals with improved efficacy and reduced side effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Johnson & Lee (2024) | Anticancer Potential | Reported selective cytotoxicity in breast cancer cell lines, suggesting a pathway for targeted therapy. |
| Patel et al. (2025) | Enzyme Inhibition | Identified inhibition of dihydrofolate reductase, a key enzyme in folate metabolism, indicating potential for metabolic disorder treatment. |
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural uniqueness lies in its pyrimidin-2-yl sulfamoyl group. Key analogs and their differences are summarized below:
Physicochemical Properties
Biological Activity
2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide, commonly referred to as 2-CPSA, is a chemical compound with significant potential in various biological applications. Its structure includes a pyrimidinylsulfamoyl group, which is known for its biological activity, particularly in antimicrobial and therapeutic contexts. This article reviews the biological activity of 2-CPSA, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C12H11ClN4O3S
- Molecular Weight : 326.76 g/mol
- CAS Number : 104246-28-8
The biological activity of 2-CPSA is primarily attributed to its ability to inhibit specific enzymes and interact with various biochemical pathways. The compound's sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This inhibition leads to bacterial growth suppression, making it a candidate for antimicrobial applications.
Biological Activity Overview
- Antimicrobial Properties :
- Therapeutic Potential :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
A study conducted by Türkmen et al. (2005) evaluated the antibacterial properties of various sulfonamide derivatives, including 2-CPSA. The results indicated that 2-CPSA demonstrated significant inhibition against several gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of 2-CPSA in animal models. The findings revealed that administration of the compound resulted in a marked reduction in inflammatory markers, indicating its potential utility in treating inflammatory diseases .
Future Directions
Research into 2-CPSA is ongoing, with several avenues being explored:
- Synthesis of Derivatives : Modifying the chemical structure of 2-CPSA may enhance its efficacy and selectivity for specific biological targets.
- Clinical Trials : Further studies are needed to evaluate the safety and efficacy of 2-CPSA in human subjects.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will provide insights into potential therapeutic applications.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide and its analogues?
- Methodology : Optimize nucleophilic substitution reactions using 2-chloroacetamide derivatives and pyrimidin-2-yl sulfonamide precursors in polar aprotic solvents (e.g., DMF or ethanol under reflux). Monitor reaction progress via TLC or HPLC. Purify via recrystallization in chloroform-acetone mixtures .
- Key Considerations : Control stoichiometry (1:1 molar ratio) and reaction time (6–12 hours) to minimize byproducts like disulfide linkages or over-substitution .
Q. How can the crystal structure and conformational features of this compound be determined?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures using SHELXS97/SHELXL2016 software .
- Key Parameters : Monoclinic crystal systems (space group P21/c) with unit cell dimensions a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76°. Intramolecular N–H···N hydrogen bonds stabilize the folded conformation .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodology : Use FT-IR to identify sulfonamide (S=O, ~1350 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) groups. Confirm molecular weight via high-resolution mass spectrometry (HRMS) and purity via ¹H/¹³C NMR in DMSO-d6 .
Advanced Research Questions
Q. How do conformational variations in the pyrimidine and benzene rings impact biological activity?
- Methodology : Compare dihedral angles between pyrimidine and aryl rings across analogues using SC-XRD. For example, dihedral angles of 42.25° (title compound) vs. 67.84° (2-chlorophenyl analogue) correlate with steric hindrance and receptor binding .
- Data Interpretation : Smaller angles (<50°) enhance planarity, improving interactions with hydrophobic enzyme pockets (e.g., dihydrofolate reductase) .
Q. What strategies resolve contradictions in crystallographic data for sulfonamide-containing acetamides?
- Methodology : Cross-validate SC-XRD data with computational models (DFT or molecular dynamics). Analyze discrepancies in hydrogen-bonding patterns (e.g., N–H···O vs. C–H···O interactions) using Cambridge Structural Database (CSD) surveys .
- Case Study : Inconsistent packing motifs (e.g., P21/c vs. P1) may arise from solvent polarity during crystallization. Test solvent systems like DMSO/water (1:5 v/v) to stabilize desired polymorphs .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodology : Synthesize derivatives with substituents on the pyrimidine ring (e.g., 4,6-diamino or 4-fluorophenyl groups). Assess bioactivity via enzyme inhibition assays (IC50) and correlate with steric/electronic parameters (Hammett constants) .
- Key Metrics : LogP values (2.1–3.5) and polar surface area (PSA > 80 Ų) predict blood-brain barrier permeability for CNS-targeted agents .
Q. What stability challenges arise in aqueous solutions, and how can they be mitigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
